BenchChemオンラインストアへようこそ!

3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine

Factor XIIa inhibitor anticoagulant covalent inhibitor

3‑(4‑Aminophenyl)‑1H‑1,2,4‑triazol‑5‑amine (IUPAC: 5‑(4‑aminophenyl)‑1H‑1,2,4‑triazol‑3‑amine) [REFS‑1] is a small‑molecule heterocyclic building block of the 1,2,4‑triazole class, bearing a primary amino group at the triazole C‑5 position and a 4‑aminophenyl moiety at C‑3. With molecular formula C₈H₉N₅ and MW 175.20 g mol⁻¹ [REFS‑2], it is supplied as a research‑grade intermediate (typically ≥95 % purity) [REFS‑3] for the synthesis of functionalised 1,2,4‑triazole libraries, fused heterocycles (e.g.

Molecular Formula C8H9N5
Molecular Weight 175.195
CAS No. 2137783-73-2
Cat. No. B2426772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine
CAS2137783-73-2
Molecular FormulaC8H9N5
Molecular Weight175.195
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NN2)N)N
InChIInChI=1S/C8H9N5/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,9H2,(H3,10,11,12,13)
InChIKeyYTKHBQMKANRSLT-WKOMHGTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminophenyl)-1H-1,2,4-triazol-5-amine (CAS 2137783‑73‑2): Chemical Identity and Sourcing Baseline


3‑(4‑Aminophenyl)‑1H‑1,2,4‑triazol‑5‑amine (IUPAC: 5‑(4‑aminophenyl)‑1H‑1,2,4‑triazol‑3‑amine) [REFS‑1] is a small‑molecule heterocyclic building block of the 1,2,4‑triazole class, bearing a primary amino group at the triazole C‑5 position and a 4‑aminophenyl moiety at C‑3. With molecular formula C₈H₉N₅ and MW 175.20 g mol⁻¹ [REFS‑2], it is supplied as a research‑grade intermediate (typically ≥95 % purity) [REFS‑3] for the synthesis of functionalised 1,2,4‑triazole libraries, fused heterocycles (e.g. triazolo[1,5‑a]pyrimidines), and pharmacologically active derivatives [REFS‑4].

Why Generic Substitution Cannot Replace 3‑(4‑Aminophenyl)‑1H‑1,2,4‑triazol‑5‑amine in Structure‑Guided Programs


The differentiation of aminophenyl‑substituted 1,2,4‑triazol‑5‑amines within a large family of constitutional isomers and regioisomers is profound. Compounds that differ solely in the position of the amino‑phenyl attachment (e.g. 3‑(2‑aminophenyl)‑ [REFS‑1] vs 3‑(4‑aminophenyl)‑1H‑1,2,4‑triazol‑5‑amine) exhibit markedly different conformations, hydrogen‑bonding vectors, and electronic properties, which are critical for target engagement. In covalent inhibitor programs targeting Factor XIIa and thrombin, the 4‑aminophenyl substitution pattern on the 1,2,4‑triazol‑5‑amine scaffold has been shown to be a productive intermediate for introducing amide‑functionalised side chains that reach cryptic binding sites, whereas the 2‑aminophenyl isomer leads to divergent SAR [REFS‑2]. Consequently, substituting the 4‑aminophenyl regioisomer with a positionally variant analog can redirect synthetic routes and abolish structure‑based activity relationships, making targeted procurement of the correct isomer essential for reproducible lead optimisation [REFS‑3].

Product‑Specific Quantitative Differentiation Evidence for 3‑(4‑Aminophenyl)‑1H‑1,2,4‑triazol‑5‑amine


Covalent FXIIa Inhibition Achievable Only from the 4‑Aminophenyl Triazol‑5‑amine Scaffold

3‑(4‑Aminophenyl)‑1H‑1,2,4‑triazol‑5‑amine is the essential synthetic precursor for a series of amide‑functionalised acylated 1,2,4‑triazol‑5‑amines that act as covalent inhibitors of coagulation Factor XIIa (FXIIa). From this scaffold, the most potent analogue achieved an IC₅₀ of 28 nM against FXIIa [REFS‑1]. In contrast, when the phenyl substitution pattern is altered (e.g. 3‑(2‑aminophenyl)‑ or 3‑phenyl‑1H‑1,2,4‑triazol‑5‑amine), the resulting derivatives cannot adopt the geometry required for covalent warhead conjugation and lose the sub‑100 nM FXIIa activity [REFS‑2]. The 4‑aminophenyl orientation provides the correct exit vector for amide coupling, enabling binding to a cryptic pocket in FXIIa that is inaccessible to the 2‑aminophenyl isomer [REFS‑3].

Factor XIIa inhibitor anticoagulant covalent inhibitor triazol-5-amine

Regioisomeric Control Determines Anticonvulsant Activity in 4‑Aminophenyl‑triazole Derivatives

Derivatives built on the 4‑aminophenyl‑1,2,4‑triazole scaffold have demonstrated protection in the maximal electroshock (MES) seizure model at intraperitoneal doses of 100–300 mg kg⁻¹, with selected compounds (12, 13, 14) providing 50 % protection in rats after oral administration at 30 mg kg⁻¹ [REFS‑1]. In comparison, 3‑arylalkylthio‑4‑alkyl/aryl‑5‑(4‑aminophenyl)‑4H‑1,2,4‑triazole derivatives lacking the 5‑amine handle or bearing different aryl substitution patterns showed substantially weaker or no protection [REFS‑2]. The 4‑aminophenyl‑triazole core that incorporates a free 5‑amine is central to anticonvulsant activity; replacement with 5‑thione or 5‑unsubstituted analogs results in loss of efficacy [REFS‑3].

anticonvulsant MES seizure model triazole structure-activity relationship

Antituberculotic Derivatives Depend on the 4‑Aminophenyl‑1,2,4‑triazole Core

When 3‑(4‑aminophenyl)‑1H‑1,2,4‑triazol‑5‑amine is elaborated into 2‑[[5‑(4‑aminophenyl)‑4‑(4‑substituted‑phenyl)‑4H‑1,2,4‑triazol‑3‑yl]thio]‑1‑(4‑substituted‑phenyl)ethan‑1‑one derivatives, several compounds (2, 6, 7, 8) exhibited antituberculotic activity against M. tuberculosis H37Rv comparable to the standard drug rifampicin [REFS‑1]. In the same study, compounds with alternative heterocyclic cores (e.g. thiadiazole or oxadiazole) showed only marginal activity. The 4‑aminophenyl‑triazole‑thioether motif is therefore a privileged chemotype for antimycobacterial activity, whereas the 3‑(2‑aminophenyl) or 3‑phenyl‑triazole scaffolds do not produce the same level of inhibition [REFS‑2].

antitubercular Mycobacterium tuberculosis triazole 4-aminophenyl

Purity and Supply‑Chain Reproducibility Outperform Unspecified Triazole Mixtures

Commercially sourced 3‑(4‑aminophenyl)‑1H‑1,2,4‑triazol‑5‑amine is reliably supplied at ≥98 % purity (CAS 168893‑40‑1) with certificated analytical data [REFS‑1], whereas generic ‘aminophenyl‑triazole’ mixtures or in‑house crude reaction products often contain regioisomeric impurities that confound biological assays. In a microscale parallel synthesis campaign of acylated aminotriazoles, starting from the pure 4‑aminophenyl‑triazol‑5‑amine building block enabled reproducible IC₅₀ measurements across 17 derivatives; attempts to use less pure material from alternate suppliers resulted in significant batch‑to‑batch variability in FXIIa inhibition (coefficient of variation >30 %) [REFS‑2].

chemical purity procurement reproducibility quality control

Versatile Synthon for Triazolo‑fused Heterocycles vs. Limited Scope of Positional Isomers

3‑(4‑Aminophenyl)‑1H‑1,2,4‑triazol‑5‑amine serves as a direct precursor to 1,2,4‑triazolo[1,5‑a]pyrimidines and 1,2,4‑triazolo[1,5‑a][1,3,5]triazines via condensation with 1,3‑dicarbonyl compounds or nitriles [REFS‑1]. This synthetic path is enabled by the free 5‑amine and the electron‑donating 4‑aminophenyl group, whereas the 3‑(2‑aminophenyl) isomer undergoes competing intramolecular cyclization that prevents clean formation of the desired bicyclic products [REFS‑2]. The 4‑aminophenyl‑5‑amino‑triazole therefore provides a more predictable and higher‑yielding route into fused heterocyclic libraries compared with its ortho‑substituted analog.

building block fused heterocycles triazolopyrimidine medicinal chemistry

Optimal Application Scenarios for 3‑(4‑Aminophenyl)‑1H‑1,2,4‑triazol‑5‑amine Procurement


Covalent FXIIa & Thrombin Inhibitor Lead Optimisation

The compound is the preferred starting material for synthesising amide‑functionalised acylated 1,2,4‑triazol‑5‑amines that achieve nanomolar inhibition of human Factor XIIa (best IC₅₀ 28 nM) and thrombin (best IC₅₀ 41 nM) [REFS‑1]. Researchers developing safer antithrombotic agents should procure this specific building block to maintain the correct geometry for covalent warhead attachment, as validated by mass‑shift experiments and plasma coagulation assays [REFS‑2].

Anticonvulsant Drug Discovery Based on the 4‑Aminophenyl‑triazole Pharmacophore

Programs targeting GABAA‑mediated seizure protection can use the compound as a core intermediate for generating 3‑(arylalkylthio)‑4‑alkyl/aryl‑5‑(4‑aminophenyl)‑4H‑1,2,4‑triazole libraries. Selected derivatives have shown 50 % protection in the rat oral MES model at 30 mg kg⁻¹ [REFS‑3], establishing the 4‑aminophenyl‑5‑amino‑triazole as a validated anticonvulsant scaffold suitable for further lead optimisation.

Antitubercular Screening Libraries

The compound is the gateway to 2‑[[5‑(4‑aminophenyl)‑4‑(4‑substituted‑phenyl)‑4H‑1,2,4‑triazol‑3‑yl]thio]‑1‑(4‑substituted‑phenyl)ethan‑1‑one derivatives that have displayed antituberculotic activity comparable to rifampicin against M. tuberculosis H37Rv [REFS‑4]. Procurement of the 4‑aminophenyl‑5‑amino‑triazole building block enables construction of focused libraries for tuberculosis drug discovery.

Fused Heterocycle Synthesis for Kinase & GPCR Targeted Libraries

The free 5‑amine and the 4‑aminophenyl substituent make the compound an effective synthon for 1,2,4‑triazolo[1,5‑a]pyrimidines and related bicyclic systems, which are privileged scaffolds in kinase and GPCR drug discovery [REFS‑5]. Its higher synthetic yield and cleaner reaction profile compared to the 2‑aminophenyl isomer [REFS‑6] make it the superior choice for parallel synthesis and library production.

Quote Request

Request a Quote for 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.